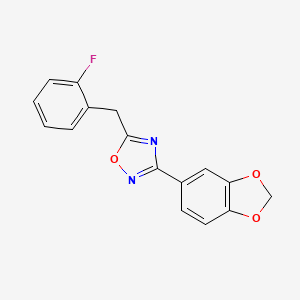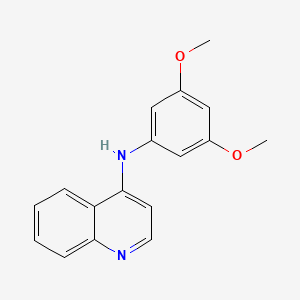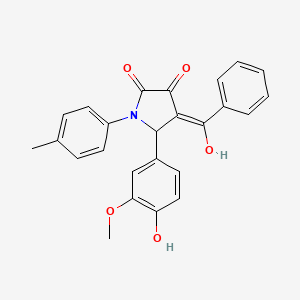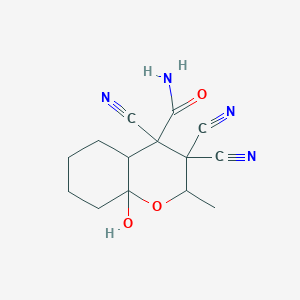
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, a chlorophenyl group, and a nitro group, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 3-chlorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the benzimidazole core. The final step involves nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating mixture (sulfuric acid and nitric acid).
Major Products
Oxidation: 2-(4-bromophenyl)-1-(3-chlorophenyl)-5-amino-1H-benzimidazole.
Reduction: Various substituted benzimidazoles depending on the nucleophile used.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to the inhibition of DNA replication and cell proliferation. The bromophenyl and chlorophenyl groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-(4-bromophenyl)-1-(3-chlorophenyl)-1H-benzimidazole: Lacks the nitro group, which may reduce its biological activity.
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-methyl-1H-benzimidazole: Contains a methyl group instead of a nitro group, which can alter its chemical reactivity and biological properties.
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-aminobenzimidazole: Contains an amino group, which can enhance its solubility and reactivity.
Uniqueness
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitro-1H-benzimidazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The combination of bromophenyl and chlorophenyl groups further enhances its potential for diverse applications in scientific research and industry.
特性
分子式 |
C19H11BrClN3O2 |
|---|---|
分子量 |
428.7 g/mol |
IUPAC名 |
2-(4-bromophenyl)-1-(3-chlorophenyl)-5-nitrobenzimidazole |
InChI |
InChI=1S/C19H11BrClN3O2/c20-13-6-4-12(5-7-13)19-22-17-11-16(24(25)26)8-9-18(17)23(19)15-3-1-2-14(21)10-15/h1-11H |
InChIキー |
DGGFNDRJZSELGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
![4-(4-methoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B14944092.png)
![ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B14944094.png)


![1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
![9-(3,5-dimethoxyphenyl)-6-methoxy-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B14944112.png)
![2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid](/img/structure/B14944117.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4,6-dioxo-2-(piperidin-1-yl)-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B14944119.png)

![N-[2-(furan-2-yl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B14944133.png)

![Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)
